molecular formula C36H33N5O2 B14115272 (2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol

(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol

Cat. No.: B14115272
M. Wt: 567.7 g/mol
InChI Key: DOKZLKDGUQWMSX-UHFFFAOYSA-N
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Description

QS11 is a small molecule compound known for its role as an inhibitor of GTPase activating protein of ADP-ribosylation factor 1 (ARFGAP1). It modulates ARF-GTP levels and synergizes with the Wnt/β-catenin signaling pathway to upregulate β-catenin nuclear translocation. This compound has shown potential in reducing the in vitro migration of metastatic human breast cancer cells .

Preparation Methods

The synthetic route for QS11 involves the preparation of (2S)-2-[2-(Indan-5-yloxy)-9-(1,1’-biphenyl-4-yl)methyl)-9H-purin-6-ylamino]-3-phenyl-propan-1-ol. The reaction conditions typically include the use of high-purity reagents and solvents, with the final product being purified to ≥98% purity using high-performance liquid chromatography (HPLC) . Industrial production methods for QS11 are not widely documented, but laboratory-scale synthesis involves careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

QS11 undergoes various chemical reactions, including:

    Oxidation: QS11 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions involving QS11 are less common, but it can potentially undergo reduction under appropriate conditions.

    Substitution: QS11 can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with reaction conditions tailored to the specific transformation desired . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

QS11 has a wide range of scientific research applications:

Mechanism of Action

QS11 exerts its effects by inhibiting ARFGAP1, which modulates ARF-GTP levels. This inhibition synergizes with the Wnt/β-catenin signaling pathway, leading to the upregulation of β-catenin nuclear translocation . The molecular targets involved include ARFGAP1 and components of the Wnt/β-catenin signaling pathway, which play crucial roles in cell migration and proliferation.

Comparison with Similar Compounds

QS11 is unique in its dual role as an ARFGAP1 inhibitor and a modulator of the Wnt/β-catenin signaling pathway. Similar compounds include:

QS11’s uniqueness lies in its ability to both inhibit ARFGAP1 and synergize with the Wnt/β-catenin pathway, making it a valuable tool for studying these interconnected signaling mechanisms.

Properties

Molecular Formula

C36H33N5O2

Molecular Weight

567.7 g/mol

IUPAC Name

2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol

InChI

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)

InChI Key

DOKZLKDGUQWMSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO

Origin of Product

United States

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